Methyl 3-chloro-2-cyano-5-fluorobenzoate
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Overview
Description
Methyl 3-chloro-2-cyano-5-fluorobenzoate is a chemical compound with the molecular formula C₉H₅ClFNO₂ and a molecular weight of 213.59 g/mol . It is a versatile small molecule scaffold used primarily in research and development . This compound is characterized by the presence of a chloro, cyano, and fluoro substituent on a benzoate ester, making it a valuable intermediate in organic synthesis.
Preparation Methods
The synthesis of Methyl 3-chloro-2-cyano-5-fluorobenzoate typically involves the esterification of 3-chloro-2-cyano-5-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Industrial production methods may involve similar esterification processes but on a larger scale with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Methyl 3-chloro-2-cyano-5-fluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro substituent can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Suzuki-Miyaura Coupling: The compound can participate in cross-coupling reactions with boronic acids in the presence of palladium catalysts to form biaryl compounds.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for hydrolysis, and reducing agents for reduction reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 3-chloro-2-cyano-5-fluorobenzoate is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Pharmaceutical Research: As an intermediate in the synthesis of potential drug candidates.
Material Science: In the development of new materials with specific properties.
Chemical Biology: For the study of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of Methyl 3-chloro-2-cyano-5-fluorobenzoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In pharmaceutical research, its mechanism of action would be related to the biological activity of the final drug candidate synthesized from it. The molecular targets and pathways involved would vary based on the specific application and the structure of the final product.
Comparison with Similar Compounds
Methyl 3-chloro-2-cyano-5-fluorobenzoate can be compared with similar compounds such as:
Methyl 3-cyano-5-fluorobenzoate: Lacks the chloro substituent, which may affect its reactivity and applications.
Methyl 5-cyano-2-fluorobenzoate: Has a different substitution pattern, which can lead to different chemical properties and reactivity.
Methyl 3-cyano-6-chloro-2-fluorobenzoate: Similar structure but with different substitution positions, affecting its chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and makes it a valuable intermediate in various synthetic applications.
Properties
IUPAC Name |
methyl 3-chloro-2-cyano-5-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFNO2/c1-14-9(13)6-2-5(11)3-8(10)7(6)4-12/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRVGUKGYJCLOCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)F)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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